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molecular formula C8H5ClINO2 B8524546 4-Chloro-5-hydroxy-7-iodoisoindolinone

4-Chloro-5-hydroxy-7-iodoisoindolinone

Cat. No. B8524546
M. Wt: 309.49 g/mol
InChI Key: MJFCQESKRJKOCC-UHFFFAOYSA-N
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Patent
US07745641B2

Procedure details

In a similar manner to Step 1 of Example 429, 4-chloro-5-hydroxy-7-iodoisoindolinone (283 mg, 0.916 mmol) was dissolved in DMF (8.4 mL), and the solution was treated with potassium carbonate (190 mg, 1.37 mmol), tetrabutylammonium iodide (33.8 mg, 0.092 mmol) and 3-bromopropylcarbamic acid tert-butyl ester (654 mg, 2.75 mmol). The reaction mixture was added with water. The obtained solid was collected by filtration and purified by slurry using hexane and diisopropylether to obtain 4-chloro-5-[3-(tert-butoxycarbonylamino)propoxy]-7-iodoisoindolinone (350 mg, yield 84%).
Quantity
283 mg
Type
reactant
Reaction Step One
Name
Quantity
8.4 mL
Type
solvent
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step Two
Quantity
654 mg
Type
reactant
Reaction Step Two
Quantity
33.8 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([OH:11])=[CH:9][C:8]([I:12])=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:13].C(=O)([O-])[O-].[K+].[K+].[C:20]([O:24][C:25](=[O:31])[NH:26][CH2:27][CH2:28][CH2:29]Br)([CH3:23])([CH3:22])[CH3:21].O>CN(C=O)C.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:1][C:2]1[C:10]([O:11][CH2:29][CH2:28][CH2:27][NH:26][C:25]([O:24][C:20]([CH3:21])([CH3:23])[CH3:22])=[O:31])=[CH:9][C:8]([I:12])=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:13] |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
283 mg
Type
reactant
Smiles
ClC1=C2CNC(C2=C(C=C1O)I)=O
Name
Quantity
8.4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
190 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
654 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCCBr)=O
Name
Quantity
33.8 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The obtained solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
purified by slurry

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2CNC(C2=C(C=C1OCCCNC(=O)OC(C)(C)C)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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